4'-Hydroxyacetophenone

Descripción general

Descripción

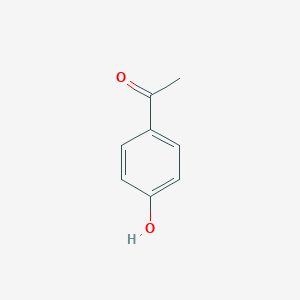

4'-Hydroxyacetophenone (CAS 99-93-4) is an aromatic ketone with a hydroxyl group at the para position of the acetophenone skeleton. It is widely utilized in organic synthesis, pharmaceuticals, and cosmetics due to its stability and reactivity . Its molecular formula is C₈H₈O₂ (molecular weight: 136.15 g/mol), and it exhibits distinct physicochemical properties, such as a boiling point of 245–247°C and a pKa of ~8–10 for the phenolic hydroxyl group .

Métodos De Preparación

Friedel-Crafts Acylation: Catalytic Approaches

Aluminum Chloride-Catalyzed Synthesis

Aluminum chloride (AlCl3) remains the most widely used catalyst for Friedel-Crafts acylation of phenol or its derivatives. Reaction conditions vary significantly based on solvent and temperature:

-

Nitrobenzene at 20–25°C : Achieves 40–44% yield through slow electrophilic substitution .

-

Chlorobenzene under microwave irradiation : Provides 36% yield in 2 minutes, highlighting rapid kinetics .

-

Petroleum ether at 50°C : Yields 20%, limited by poor solubility of acetylating agents .

Large-scale protocols (e.g., 1.36 kg of phenol) using AlCl3 in ethyl acetate with sodium carbonate demonstrate scalability, yielding 1.66 kg (99.9% purity) after hexane recrystallization . However, AlCl3’s hygroscopic nature and post-reaction quenching requirements complicate purification.

Hydrogen Fluoride-Catalyzed Industrial Synthesis

The patent-pending HF-catalyzed method (CA1298316C ) optimizes phenol conversion (≥80%) and selectivity (≥70%) through:

-

Molar ratios : 0.9–1.4 moles acetic acid per mole phenol.

-

Catalyst loading : 20–50 moles HF per mole phenol.

This method avoids acyl halides, reducing byproduct formation, and achieves 94% yield in dichloromethane with diisopropylethylamine . HF’s corrosivity necessitates specialized equipment, but its high efficiency justifies industrial adoption.

Acetylation of Phenolic Derivatives

Acetyl Chloride-Mediated Acetylation

Direct acetylation of 4-hydroxyphenyl precursors with acetyl chloride under basic conditions is a two-step strategy:

-

Protection of hydroxyl group : Using potassium carbonate in chloroform at 5–10°C .

-

Nucleophilic acyl substitution : Yielding 4'-acetoxyacetophenone, followed by deprotection .

A representative procedure (10 g scale) in dichloromethane with diisopropylethylamine achieves 94% yield . This method is favored for laboratory-scale syntheses due to minimal side reactions.

Acetic Anhydride-Based Methods

Replacing acetyl chloride with acetic anhydride in AlCl3/nitrobenzene systems reduces halide byproducts. For example, refluxing phenol with acetic anhydride (1:1.25 molar ratio) in HF at 60°C for 2 hours yields 86% . However, anhydride methods require stringent moisture control to prevent hydrolysis.

Alternative Catalytic Systems

Boron Trifluoride and Scandium Catalysts

-

Boron trifluoride (BF3) at 90°C : Provides 56% yield via enhanced electrophilicity of the acylium ion .

-

Scandium tris(trifluoromethanesulfonate) : Achieves 39% yield in nitromethane at 50°C, offering a water-tolerant alternative .

Microwave-Assisted Synthesis

Microwave irradiation (36% yield in 2 minutes ) significantly reduces reaction times compared to conventional heating (4–6 hours). This method is ideal for high-throughput screening but limited by scalability.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Byproduct Formation : Ortho-substitution byproducts (e.g., 2'-hydroxyacetophenone) are minimized using excess HF or bulky solvents .

-

Catalyst Recovery : AlCl3 and HF are non-recyclable, whereas Sc(OTf)3 can be reused up to three times .

-

Solvent Selection : Nitrobenzene enhances electrophilicity but poses toxicity concerns; chlorobenzene offers a safer alternative .

Análisis De Reacciones Químicas

El Piceol participa en varias reacciones químicas:

Oxidación: El Piceol se puede oxidar para formar hidroquinona O-acetil.

Reducción: La reducción del Piceol conduce a 4-hidroxiacetofenona.

Sustitución: El Piceol puede sufrir reacciones de sustitución con varios reactivos.

Transposición de Beckmann: Esta reacción convierte el Piceol en acetaminofén.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4'-Hydroxyacetophenone is characterized by its molecular formula and its structure features a hydroxyl group at the para position relative to the acetophenone moiety. It appears as white needle-like crystals and is soluble in organic solvents such as methanol and ethanol but insoluble in petroleum ether.

Pharmacological Applications

1. Antioxidant and Anti-inflammatory Properties

this compound has been identified as possessing significant antioxidant and anti-inflammatory properties. These characteristics make it valuable in the formulation of skincare products aimed at reducing oxidative stress and inflammation in the skin .

2. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties, which can be leveraged in developing topical formulations for treating bacterial infections .

3. Cancer Research

Recent studies have demonstrated that this compound can activate nonmuscle myosin-2B and -2C, which are crucial in cellular motility and metastasis. This activation has shown promise in reducing metastatic burden in models of colorectal and pancreatic cancers. The compound disrupts cancer cell invasion and migration by modulating the actomyosin cytoskeleton .

Safety Assessments

Comprehensive safety evaluations have been conducted to assess the toxicity of this compound:

- Genotoxicity Tests : In Ames tests, this compound did not exhibit mutagenic effects at concentrations up to 10,000 μg/plate, indicating a favorable safety profile regarding genetic damage .

- Repeated Dose Toxicity : A study involving Sprague Dawley rats found no significant adverse effects at doses up to 45 mg/kg/day over a 90-day period, establishing a no-observed-adverse-effect level (NOAEL) for repeated dosing .

- Dermal Irritation Studies : Evaluations showed that this compound is not irritating to the skin when applied occlusively, supporting its use in cosmetic formulations .

Industrial Applications

1. Cosmetic Formulations

Due to its antioxidant and antibacterial properties, this compound is widely used in cosmetic products aimed at improving skin health and appearance. It is included in formulations for creams, lotions, and serums designed for sensitive or acne-prone skin .

2. Pharmaceutical Uses

The compound is utilized in pharmaceutical preparations for its therapeutic effects against conditions such as hepatitis and jaundice. Its ability to enhance bile secretion makes it beneficial in treating liver-related ailments .

Case Study 1: Cancer Metastasis Reduction

A study investigated the effects of this compound on colorectal cancer models. Treatment with the compound significantly reduced metastatic spread by inhibiting cell migration through actin remodeling mechanisms involving nonmuscle myosin-2C activation . This suggests potential for developing novel cancer therapies based on this compound.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of skincare products containing this compound, participants reported significant improvements in skin texture and reduction of inflammatory lesions after consistent use over eight weeks. The results support its inclusion as an active ingredient in dermatological formulations aimed at combating oxidative stress-related skin conditions .

Mecanismo De Acción

El mecanismo exacto por el cual el Piceol ejerce sus efectos sigue siendo un área activa de investigación. Probablemente implica interacciones con objetivos moleculares específicos y vías de señalización.

Comparación Con Compuestos Similares

Comparison with Structural Isomers

2'-Hydroxyacetophenone (CAS 118-93-4)

- Synthetic Reactivity: In chromone synthesis, unsubstituted 2'-hydroxyacetophenone (compound 4A) yielded only 54%, significantly lower than brominated analogs (87%) . In biocatalytic reductions, 2'-hydroxyacetophenone showed low conversion rates (<50%) compared to 4'-hydroxyacetophenone (>95%) due to steric hindrance near the ketone group .

- Analytical Challenges: Co-elutes with this compound in GC analyses, requiring mass spectrometry for differentiation .

3'-Hydroxyacetophenone

- Biocatalytic Reduction: Exhibits high conversion rates (>95%) and enantioselectivity (>99% ee), similar to this compound, suggesting comparable accessibility of the ketone group .

- Biological Activity: Limited data, but positional isomerism may influence interactions with cellular targets compared to the para isomer.

Comparison with Substituted Acetophenones

4'-Methoxyacetophenone

- Synthetic Applications: In Mannich reactions, 4'-methoxyacetophenone achieved yields of 87–98%, comparable to this compound, due to electron-donating methoxy groups enhancing reactivity . In chromone synthesis, methoxy-substituted 2'-hydroxyacetophenones (e.g., compounds 7A–9A) yielded 81–93%, outperforming unsubstituted analogs .

4'-Chloroacetophenone

- Electronic Effects: The electron-withdrawing chloro group reduces ring activation, leading to lower yields in nucleophilic aromatic substitution compared to this compound .

- Biological Activity: Chloro derivatives often exhibit enhanced cytotoxicity but may lack the antioxidant properties associated with phenolic hydroxyl groups .

4'-Bromoacetophenone

- Synthetic Utility: Brominated analogs are preferred intermediates for cross-coupling reactions. For example, 2-bromo-4'-hydroxyacetophenone was used to synthesize thioether-linked heterocycles .

- Chromone Synthesis: 6-Bromo-substituted chromones achieved 87% yield, outperforming non-halogenated analogs .

Physicochemical and Functional Comparisons

Physicochemical Properties

*Estimated based on intramolecular hydrogen bonding.

Anticancer Activity

- This compound derivatives (e.g., 4b, 4c, 4d) showed IC₅₀ values <10 µM against glioblastoma stem cells, outperforming 3'-amino chalcones .

- 2',5'-Dihydroxyacetophenone exhibited moderate inhibitory effects on TA3 carcinoma cells, but data for this compound in this assay are lacking .

Biocatalytic Efficiency

| Substrate | Conversion Rate | Enantioselectivity (% ee) |

|---|---|---|

| This compound | >95% | >99 |

| 2'-Hydroxyacetophenone | <50% | Not reported |

| 4'-Chloroacetophenone | Moderate | Dependent on enzyme |

Data from asymmetric reductions using alcohol dehydrogenases .

Actividad Biológica

4'-Hydroxyacetophenone (4-HAP), a derivative of acetophenone, has garnered attention due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current findings on the biological activity of 4-HAP, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the para position of the acetophenone structure. Its chemical formula is C8H8O2, and it exhibits both hydrophilic and lipophilic properties, which contribute to its biological activities.

Anti-Cancer Activity

Recent studies have demonstrated that 4-HAP plays a significant role in inhibiting cancer cell behaviors such as adhesion, invasion, and migration. A notable study highlighted that 4-HAP reduces the metastatic burden in an in vivo model of colon cancer by modulating the actomyosin cytoskeleton. Specifically, it activates nonmuscle myosin-2C (NM2C), which alters actin organization and impedes the mechanical processes involved in cancer metastasis .

Table 1: Effects of 4-HAP on Cancer Cell Behavior

| Cell Type | Effect | Mechanism |

|---|---|---|

| Colon Cancer Cells | Inhibition of adhesion | Activation of NM2C |

| Reduction in invasion | Alteration of actin organization | |

| Decreased migration | Disruption of cytoskeletal dynamics |

Antimicrobial Activity

In addition to its anti-cancer properties, 4-HAP exhibits antimicrobial activity against various pathogens. A study synthesized novel hybrid compounds incorporating 4-HAP that demonstrated broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 128 µg/ml .

Table 2: Antimicrobial Efficacy of 4-HAP Derivatives

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Escherichia coli | 32 | Bactericidal |

| Candida albicans | 64 | Fungicidal |

Toxicological Considerations

While exploring the biological activities of 4-HAP, it is crucial to consider its safety profile. In cosmetic applications, it has been identified as a severe eye irritant at high concentrations . Moreover, studies indicate that at certain doses, it may exhibit clastogenic effects in mouse lymphoma cells, necessitating careful evaluation in therapeutic contexts .

Case Studies

- Colon Cancer Metastasis : A study conducted on mice with induced colon cancer showed that treatment with 4-HAP significantly reduced liver metastases compared to control groups. The underlying mechanism was linked to its ability to disrupt the cytoskeletal dynamics necessary for cancer cell motility .

- Antimicrobial Hybrid Compounds : Research involving the synthesis of hybrid compounds containing 4-HAP revealed potent antimicrobial properties against clinical isolates from patients. The study emphasized the effectiveness of these compounds against resistant strains, showcasing their potential as alternative therapeutic agents .

Q & A

Q. What are the optimal methods for synthesizing 4'-Hydroxyacetophenone with high purity for pharmaceutical research?

Basic

The synthesis of this compound (HAP) typically involves Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, achieving >99% purity (HPLC) requires careful control of reaction conditions, including stoichiometric ratios (e.g., phenol:acetyl chloride = 1:1.2) and temperature (60–80°C). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) is critical to remove unreacted phenol and byproducts like diacetylated derivatives .

Advanced

For advanced applications (e.g., polymorph studies), AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) propose alternative routes such as selective demethylation of 4-methoxyacetophenone using BBr₃ in dichloromethane (−78°C, 2 h). This method minimizes side reactions and improves yield (85–90%) but requires strict anhydrous conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Basic

Conflicting data on HAP’s anti-inflammatory vs. cytotoxic effects often arise from differences in cell lines or assay protocols. Standardize experimental conditions:

- Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays).

- Control solvent concentrations (DMSO ≤0.1% v/v) to avoid solvent-induced artifacts .

Advanced

Mechanistic contradictions (e.g., pro-oxidant vs. antioxidant behavior) require advanced techniques:

- Redox profiling : Measure ROS levels via fluorescent probes (e.g., DCFH-DA) under varying oxygen tensions.

- Metabolomic analysis : Use LC-MS to identify HAP-derived metabolites in hepatic microsomes, which may explain context-dependent activity .

Q. What strategies ensure reproducibility in polymorphic form control during HAP crystallization?

Advanced

HAP exhibits enantiotropic polymorphism (Forms I and II) with distinct melting points (Form I: 381.9°C; Form II: 351.2°C). To isolate specific forms:

- Form I : Crystallize from water at 40–50°C with a cooling rate of 0.5°C/min.

- Form II : Use seed crystals in ethanol at 25°C under vigorous agitation.

Phase diagrams and metastable zone width (MZW) studies are essential to map stability domains .

Q. How should researchers validate HAP’s role as a preservative stabilizer in high-temperature formulations?

Basic

Evaluate thermal stability via accelerated aging tests (e.g., 40°C/75% RH for 6 months). Monitor degradation products (e.g., 4-hydroxyphenyl acetic acid) using HPLC-UV (λ = 254 nm). HAP’s efficacy correlates with its ability to inhibit microbial growth at 0.05–0.5% w/w in formulations .

Advanced

Contradictory reports on HAP’s preservative efficacy in lipid-based systems require:

- Partitioning studies : Measure HAP’s distribution coefficients (log P) in oil-water emulsions.

- Microscopy : Use confocal Raman imaging to track HAP’s localization in heterogeneous matrices .

Q. What analytical techniques best characterize HAP’s hydrogen-bonding interactions in solid-state studies?

Advanced

- X-ray crystallography : Resolve HAP’s O-H···O=C intermolecular bonds (2.65–2.70 Å in Form I).

- DFT calculations : Compare experimental vs. computed IR spectra (e.g., O-H stretch at 3200–3400 cm⁻¹) to validate hydrogen-bonding networks .

Q. How do structural modifications (e.g., fluorination) alter HAP’s physicochemical properties?

Advanced

Fluorination at the 2'-position (e.g., 4'-Fluoro-2'-hydroxyacetophenone) increases lipophilicity (log P from 1.2 to 1.8) and alters metabolic stability. Synthesize derivatives via nucleophilic aromatic substitution (e.g., KF/18-crown-6 in DMF, 100°C) and compare bioavailability using Caco-2 cell permeability assays .

Q. What are the limitations of current toxicity models for HAP, and how can they be improved?

Advanced

Traditional models (e.g., Buehler test in guinea pigs) may underestimate human dermal sensitivity. Use reconstructed human epidermis (RhE) models to quantify IL-1α release as a biomarker for irritation. Cross-validate with transcriptomic profiling (RNA-seq) to identify oxidative stress pathways .

Q. How can researchers mitigate batch-to-batch variability in HAP synthesis for reproducibility?

Basic

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPEBPIARQUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029133 | |

| Record name | 4-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-93-4 | |

| Record name | 4′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1L3HT4CMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.